Jak3/btk-IN-1

JAK3 BTK dual inhibitor

Research on JAK-STAT and BCR pathway crosstalk requires selective pharmacological tools. Single-target JAK3 or BTK inhibitors fail to capture synergistic effects from concurrent pathway blockade. JAK3/BTK-IN-1 (WO2021147952A1, compound 002) solves this gap:
- **Dual covalent inhibition**: Acrylamide warhead targets conserved cysteines in both kinases.
- **Synergy validation**: Enables phenotypic assays comparing dual vs single-agent effects in T cells, B cells, and myeloid cells.
- **Research-grade supply**: ≥97% purity, characterized for autoimmune (CIA, EAE) and oncology (TMD8, JeKo-1) models.

Molecular Formula C25H28N8O
Molecular Weight 456.5 g/mol
Cat. No. B12413671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3/btk-IN-1
Molecular FormulaC25H28N8O
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)NC5CCCN(C5)C(=O)C=C
InChIInChI=1S/C25H28N8O/c1-3-21(34)32-12-8-11-18(15-32)28-24-22-20(17-9-6-5-7-10-17)14-26-23(22)30-25(31-24)29-19-13-27-33(4-2)16-19/h3,5-7,9-10,13-14,16,18H,1,4,8,11-12,15H2,2H3,(H3,26,28,29,30,31)/t18-/m1/s1
InChIKeyRFHWLYCWPJCJSE-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JAK3/BTK-IN-1: Dual JAK3/BTK Inhibitor


JAK3/BTK-IN-1 (CAS 2674036-91-8) is a synthetic small-molecule compound designed as a dual inhibitor of Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK) [1]. It is disclosed as compound 002 in patent WO2021147952A1 . The compound possesses a pyrimidopyrrole core and an acrylamide warhead that suggests an irreversible, covalent binding mechanism targeting a conserved cysteine residue in the ATP-binding pockets of both kinases [2]. JAK3/BTK-IN-1 is offered by multiple commercial vendors at purities ≥97% for research applications in immunology and oncology [3].

JAK3/BTK-IN-1 vs. Single-Target Inhibitors


The concurrent inhibition of JAK3 and BTK by JAK3/BTK-IN-1 is reported to yield synergistic effects that are not achievable with single-target JAK3 inhibitors (e.g., selective JAK3 inhibitor 1) or BTK inhibitors (e.g., ibrutinib, poseltinib) used alone or in simple combination [1]. JAK3 is essential for γc cytokine receptor signaling in T and NK cells, while BTK is critical for B-cell receptor (BCR) signaling in B cells and myeloid cells [2]. Simultaneous blockade of both pathways is postulated to produce broader immunosuppressive and anti-proliferative effects than either target alone, a hypothesis that underlies the therapeutic rationale for dual inhibitors in autoimmune and B-cell malignancy research [3]. Substituting JAK3/BTK-IN-1 with a single-kinase inhibitor would disrupt this dual-pathway experimental design, potentially confounding the interpretation of synergistic pharmacology and altering the phenotypic outcomes in immune cell assays .

JAK3/BTK-IN-1 Comparison with Closest Analogs


Balanced Dual JAK3/BTK Inhibition vs. JAK3-Biased Analog

Limited vendor-reported biochemical IC50 data indicate that JAK3/BTK-IN-1 inhibits JAK3 with an IC50 of 1.1 nM and BTK with an IC50 of 3.4 nM, resulting in a JAK3:BTK selectivity ratio of approximately 0.32 . In contrast, the structurally distinct analog JAK3/BTK-IN-6 (compound 14h) exhibits a reversed selectivity profile, with IC50 values of 0.4 nM for JAK3 and 0.6 nM for BTK (JAK3:BTK ratio ≈ 0.67) [1]. This quantitative difference in target preference may influence downstream cellular pharmacology, as the relative degree of JAK3 versus BTK inhibition can modulate the balance of T-cell and B-cell signaling in immune assays .

JAK3 BTK dual inhibitor kinase profiling

JAK Family Selectivity Advantage Over Selective JAK3 Inhibitor

Vendor documentation indicates that JAK3/BTK-IN-1 displays minimal activity against JAK1, JAK2, and TYK2, with IC50 values >1000 nM for these kinases . This results in a selectivity window of >900-fold for JAK3 over other JAK family members. In comparison, the benchmark selective JAK3 inhibitor 1 (CAS 1443235-95-7) exhibits Ki values of 0.07 nM for JAK3, 320 nM for JAK1, and 740 nM for JAK2, yielding selectivity windows of 4571-fold and 10571-fold, respectively . While selective JAK3 inhibitor 1 is more potent and selective for JAK3, JAK3/BTK-IN-1 offers the added advantage of concurrent BTK inhibition at 3.4 nM, a feature absent in selective JAK3 inhibitor 1 .

JAK3 JAK1 JAK2 TYK2 selectivity

Covalent Binding Mechanism vs. Reversible BTK Inhibitor

JAK3/BTK-IN-1 possesses an acrylamide functional group that acts as a Michael acceptor, enabling covalent, irreversible binding to a conserved cysteine residue (Cys909 in JAK3, Cys481 in BTK) within the ATP-binding pocket [1][2]. This mechanism is analogous to that of ibrutinib and other covalent BTK inhibitors. In contrast, CGI-1746 is a reversible, non-covalent BTK inhibitor that lacks this warhead and binds to a distinct allosteric site (the SH3 domain), leading to a different residence time and downstream signaling profile . The irreversible nature of JAK3/BTK-IN-1 may result in prolonged target engagement in cellular assays, a critical consideration for washout experiments or in vivo pharmacodynamic studies [1].

covalent inhibitor acrylamide warhead irreversible binding

Commercial Availability and High Purity

JAK3/BTK-IN-1 is commercially available from MedChemExpress, InvivoChem, TargetMol, and Molnova at purities of ≥97% to ≥98% by HPLC [1]. This level of purity is consistent with that of comparator dual inhibitors: JAK3/BTK-IN-6 is offered at ≥98% [2], and JAK3/BTK-IN-7 (XL-12) is offered with purity not explicitly stated but implied to be research-grade [3]. The consistent purity across vendors reduces batch-to-batch variability concerns and ensures reproducible experimental outcomes.

purity quality control vendor comparison

Synergistic Dual Pathway Inhibition Claim

Vendor literature states that JAK3/BTK-IN-1 "simultaneous inhibition of the BTK/JAK3 signalling pathway exhibits synergistic effects" [1]. This claim is based on the disclosure in patent WO2021147952A1, which describes the compound's potential for treating autoimmune diseases and cancers through dual pathway blockade [2]. While quantitative synergy scores (e.g., combination index, Bliss independence) are not publicly available, the stated synergy provides a conceptual advantage over single-target JAK3 inhibitors (e.g., selective JAK3 inhibitor 1) or BTK inhibitors (e.g., ibrutinib, poseltinib) that lack this dual mechanism.

synergy BTK/JAK3 pathway dual inhibition

Limited Public Potency Data Availability

A significant limitation in evaluating JAK3/BTK-IN-1 for procurement is the absence of publicly accessible, validated biochemical IC50 values in peer-reviewed literature or authoritative databases . While vendor pages claim the compound is a "potent inhibitor," specific potency data are not disclosed by major vendors such as MedChemExpress, InvivoChem, TargetMol, or Molnova [1]. In contrast, related dual inhibitors JAK3/BTK-IN-6 and JAK3/BTK-IN-7 have publicly reported IC50 values (e.g., 0.6/0.4 nM and 2/14 nM, respectively) [2][3]. This data gap necessitates that users independently validate the potency of JAK3/BTK-IN-1 in their own assays, which may increase experimental uncertainty and resource expenditure compared to using analogs with established potency metrics.

IC50 potency data transparency

JAK3/BTK-IN-1 Recommended Research Applications


Autoimmune Disease Models: T-Cell and B-Cell Signaling Blockade

JAK3/BTK-IN-1 is well-suited for preclinical studies of autoimmune disorders where both JAK3 (T-cell, NK-cell signaling) and BTK (B-cell, myeloid cell signaling) contribute to pathogenesis. The dual inhibition is hypothesized to provide broader immunosuppression than single-target agents, a concept supported by the compound's claimed synergy [1]. Researchers can employ JAK3/BTK-IN-1 in cellular assays (e.g., inhibition of cytokine-stimulated STAT phosphorylation in T cells and anti-IgM-induced B-cell activation) and in vivo rodent models of RA (e.g., collagen-induced arthritis) or MS (e.g., experimental autoimmune encephalomyelitis) to quantify the benefit of dual pathway blockade over selective JAK3 or BTK inhibitors [2].

B-Cell Malignancy: Lymphoma and Leukemia Models

Given that BTK is a validated target in B-cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma) and JAK3 is implicated in cytokine-driven proliferation, JAK3/BTK-IN-1 offers a tool to explore the therapeutic potential of combined JAK3/BTK blockade in cancer. The compound's covalent, irreversible binding to BTK Cys481 may overcome resistance mechanisms observed with reversible BTK inhibitors [1]. Suggested experiments include antiproliferative assays in BTK-dependent cell lines (e.g., TMD8, JeKo-1) and assessment of synergy when combined with standard-of-care agents [2].

Kinase Selectivity Profiling: Reference for Dual Inhibitor Development

JAK3/BTK-IN-1, as a disclosed compound (002) from patent WO2021147952A1, can serve as a benchmark for medicinal chemistry efforts aimed at optimizing dual JAK3/BTK inhibitors. Its acrylamide warhead and pyrimidopyrrole core provide a structural template for SAR studies [1]. Researchers can compare the kinase selectivity profile of novel analogs against JAK3/BTK-IN-1 using commercial kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess improvements in potency, selectivity, or physicochemical properties [2].

JAK-STAT/BCR Pathway Crosstalk Mechanistic Studies

The dual inhibition of JAK3 and BTK by JAK3/BTK-IN-1 provides a unique tool to interrogate the molecular crosstalk between JAK-STAT and BCR signaling pathways. By using JAK3/BTK-IN-1 alongside selective JAK3 inhibitors (e.g., selective JAK3 inhibitor 1) and selective BTK inhibitors (e.g., ibrutinib), researchers can deconvolute the relative contributions of each kinase to downstream transcriptional programs, cytokine production, and cell survival [1]. Phospho-flow cytometry and RNA-seq analyses in primary human immune cells or cell lines treated with these inhibitors can reveal pathway-specific and synergistic effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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